2-(3-Chlorobenzamido)-5-methylbenzoic acid
Overview
Description
The compound “2-(3-Chlorobenzamido)acetic acid” is a related compound with the CAS Number: 57728-59-3 . Its molecular formula is C9H8ClNO3 .
Synthesis Analysis
There is a paper that describes the synthesis of a series of benzamides . The synthesis involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .
Chemical Reactions Analysis
In the synthesis of related compounds, methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates were used as the key intermediate for the preparation of dipeptide-coupled benzamides via azide and DCC coupling methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorobenzamido)acetic acid” are not well-documented .
Scientific Research Applications
Synthesis and Characterization
- 2-(3-Chlorobenzamido)-5-methylbenzoic acid is involved in the synthesis of various chemical compounds, like Chloranthraniliprole, which is synthesized from 2-amino-3-methylbenzoic acid and other intermediates (Zheng Jian-hong, 2012).
Application in Analytical Chemistry
- This compound is used in the development of analytical methods, such as high-performance liquid chromatography, for determining drugs and their degradation products in pharmaceutical forms (Z. Al-Kurdi, T. Al-Jallad, A. Badwan, A. Jaber, 1999).
Anticancer Research
- Derivatives of 2-(3-Chlorobenzamido)-5-methylbenzoic acid have been studied for their potential antiproliferative and cytotoxic activities against cancer cell lines, indicating its relevance in cancer research (Eman H. Youssef, M. A. El-Moneim, Walid Fathalla, Mohamed S. Nafie, 2020).
Antitumor Properties
- Compounds synthesized from derivatives of 2-(3-Chlorobenzamido)-5-methylbenzoic acid have been explored for their antitumor properties. This research contributes to the ongoing search for effective cancer treatments (B. Li, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFROREOFRBHSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzamido)-5-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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